(S,R,S)-AHPC-CO-PEG4-propargyl

Click Chemistry PROTAC Synthesis Bioorthogonal Conjugation

Accelerate PROTAC library synthesis with this single building block. (S,R,S)-AHPC-CO-PEG4-propargyl integrates a VHL E3 ligase ligand, an empirically validated PEG4 linker (e.g., SMARCA2 DC50 <100 nM), and dual orthogonal groups—a carboxylic acid for amide coupling and a propargyl handle for CuAAC click chemistry. Unlike single-functionality analogs, this reagent enables sequential bioconjugation without protecting group manipulations, reducing synthetic steps and improving yield. Critical for maintaining intended linker geometry and degradation potency; even a single ethylene glycol unit shift can alter DC50 by orders of magnitude.

Molecular Formula C34H48N4O8S
Molecular Weight 672.8 g/mol
Cat. No. B14765863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-CO-PEG4-propargyl
Molecular FormulaC34H48N4O8S
Molecular Weight672.8 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCC#C)O
InChIInChI=1S/C34H48N4O8S/c1-6-12-43-14-16-45-18-19-46-17-15-44-13-11-29(40)37-31(34(3,4)5)33(42)38-22-27(39)20-28(38)32(41)35-21-25-7-9-26(10-8-25)30-24(2)36-23-47-30/h1,7-10,23,27-28,31,39H,11-22H2,2-5H3,(H,35,41)(H,37,40)/t27-,28+,31-/m1/s1
InChIKeyFTLDORQHAGSPKF-CKIYMEHHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,R,S)-AHPC-CO-PEG4-propargyl: A VHL-Recruiting PROTAC Building Block with Orthogonal Click Chemistry Functionality


(S,R,S)-AHPC-CO-PEG4-propargyl is a bifunctional E3 ligase ligand-linker conjugate designed for the modular synthesis of proteolysis-targeting chimeras (PROTACs). The molecule comprises three essential components: (1) an (S,R,S)-AHPC-based ligand that recruits the von Hippel-Lindau (VHL) E3 ligase [1]; (2) a tetraethylene glycol (PEG4) linker that provides optimal spatial separation and aqueous solubility ; and (3) a terminal propargyl group adjacent to a carboxylic acid moiety, enabling orthogonal bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry or amide coupling . This architecture allows researchers to systematically couple the VHL-recruiting module to azide- or amine-functionalized target protein ligands, facilitating the rapid generation of structurally diverse PROTAC libraries for degradation screening campaigns.

Why Generic Substitution of (S,R,S)-AHPC-CO-PEG4-propargyl Compromises PROTAC Performance


In PROTAC development, the linker and terminal functional group are not inert spacers but critical determinants of ternary complex formation, degradation efficiency, and pharmacokinetic profile [1]. Substituting (S,R,S)-AHPC-CO-PEG4-propargyl with a structurally related VHL-PEG4 conjugate bearing a different terminal group (e.g., amine, azide, or alkyne-only) fundamentally alters the conjugation chemistry and the resulting PROTAC's spatial geometry. The carboxylic acid adjacent to the propargyl group provides orthogonal reactivity not available in amine-terminated or azide-terminated analogs, enabling sequential bioconjugation strategies without protecting group manipulations . Furthermore, linker length and composition profoundly influence degradation potency; studies demonstrate that even a single ethylene glycol unit difference can shift DC50 values by orders of magnitude across different target proteins . Consequently, researchers cannot assume that any VHL-PEG4 conjugate will yield equivalent degradation outcomes, and the precise functional group configuration of (S,R,S)-AHPC-CO-PEG4-propargyl is essential for maintaining the intended synthetic route and biological activity of the final PROTAC molecule.

Quantitative Evidence for (S,R,S)-AHPC-CO-PEG4-propargyl Differentiation Versus Closest VHL-PEG4 Analogs


Terminal Propargyl Enables Copper-Catalyzed Click Chemistry Not Possible with Amine-Terminated Analogs

The terminal propargyl group of (S,R,S)-AHPC-CO-PEG4-propargyl enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for conjugation to azide-containing target ligands . In contrast, the closely related (S,R,S)-AHPC-PEG4-NH2 analog terminates in a primary amine and is only compatible with carboxyl-reactive coupling chemistries (e.g., NHS ester, carbodiimide) . The propargyl group provides a bioorthogonal reaction handle that proceeds with high regioselectivity under mild aqueous conditions, whereas amine coupling may suffer from competing side reactions with endogenous carboxylates present on the target protein ligand [1].

Click Chemistry PROTAC Synthesis Bioorthogonal Conjugation

Carboxylic Acid Moiety Provides Orthogonal Amide Coupling Functionality Absent in Alkyne-Only Analogs

(S,R,S)-AHPC-CO-PEG4-propargyl contains a carboxylic acid directly adjacent to the propargyl group, enabling amide bond formation with amine-containing target ligands . This dual functionality (propargyl + carboxylic acid) is absent in (S,R,S)-AHPC-PEG4-Alkyne, which terminates solely in an alkyne group and cannot participate in direct amide coupling without prior functional group interconversion [1]. The carboxylic acid allows sequential or orthogonal conjugation strategies where the researcher may first couple via the acid to an amine, then perform click chemistry with the propargyl, or vice versa.

Amide Coupling Bioconjugation PROTAC Linker Design

PEG4 Linker Length Optimized for Ternary Complex Formation in VHL-Based PROTACs

The PEG4 linker length in (S,R,S)-AHPC-CO-PEG4-propargyl (approximately 16 atoms from VHL ligand attachment point to terminal functional group) provides optimal spatial separation for productive ternary complex formation in VHL-based PROTAC systems . Systematic studies comparing PEG linker lengths have shown that PROTAC degradation potency is highly sensitive to linker composition and length, with DC50 values varying by >10-fold between PEG1, PEG2, PEG3, and PEG4 linkers across different target proteins [1]. For example, PROTACs targeting SMARCA2 using an (S,R,S)-AHPC-PEG4-containing architecture achieved DC50 <100 nM, demonstrating the efficacy of the PEG4 spacer in enabling efficient target degradation [2].

Ternary Complex Formation PROTAC Linker Optimization Structure-Activity Relationship

VHL Ligand ((S,R,S)-AHPC) Demonstrates High Affinity and Specificity for VHL E3 Ligase Recruitment

The (S,R,S)-AHPC moiety in (S,R,S)-AHPC-CO-PEG4-propargyl is a stereochemically defined VH032-based ligand that recruits the von Hippel-Lindau (VHL) E3 ligase with high affinity [1]. PROTACs utilizing the (S,R,S)-AHPC VHL ligand have demonstrated potent target degradation across diverse protein classes, including the BCR-ABL1 fusion protein (IC50 = 1.11 μM in Ba/F3 cells for GMB-475) [2] and FBXO22 (DC50 = 77 nM, Dmax = 99% in Jurkat cells for AHPC(Me)-C6-NH2) . In contrast, alternative E3 ligase recruiters such as CRBN or IAP ligands exhibit different degradation kinetics, selectivity profiles, and tissue expression patterns that may not be suitable for all target proteins [3].

E3 Ligase Recruitment VHL Binding Affinity PROTAC Efficacy

PEG4 Linker Enhances Aqueous Solubility and Reduces Non-Specific Binding Compared to Alkyl Linkers

The PEG4 linker in (S,R,S)-AHPC-CO-PEG4-propargyl confers enhanced aqueous solubility and reduced non-specific binding compared to purely alkyl or aromatic linkers of equivalent length . This property is critical for PROTACs, which often exhibit poor solubility due to their high molecular weight and lipophilic target-binding warheads. The PEG4 spacer also improves the pharmacokinetic profile of the resulting PROTAC by reducing plasma protein binding and minimizing off-target interactions . While alternative alkyl linkers (e.g., C6, C8) may provide similar spatial separation, they lack the hydrophilicity of PEG and can contribute to aggregation and poor cellular permeability [1].

Aqueous Solubility PROTAC Physicochemical Properties Linker Hydrophilicity

Optimal Research and Industrial Applications for (S,R,S)-AHPC-CO-PEG4-propargyl


Modular PROTAC Library Synthesis via Sequential Orthogonal Bioconjugation

Researchers synthesizing diverse PROTAC libraries can leverage the dual orthogonal functionality of (S,R,S)-AHPC-CO-PEG4-propargyl to streamline assembly. First, the carboxylic acid can be coupled to amine-containing target ligands via standard amide bond formation (EDC/NHS or HATU). Subsequently, the propargyl group remains available for copper-catalyzed click chemistry with azide-functionalized ligands, enabling sequential conjugation without protecting group manipulations. This approach reduces synthetic steps and improves overall yield compared to using single-functionality analogs [1].

Click Chemistry-Enabled PROTAC Screening for Azide-Modified Target Ligands

For target proteins where the cognate ligand has been functionalized with an azide group (e.g., via commercial azide-PEG linkers or in situ modification), (S,R,S)-AHPC-CO-PEG4-propargyl provides a direct click chemistry entry point. The propargyl group undergoes rapid, bioorthogonal CuAAC cycloaddition with azides under mild conditions (aqueous buffer, room temperature, copper catalyst), forming a stable triazole linkage [1]. This enables high-throughput assembly of PROTAC candidates directly from azide-modified target ligands without intermediate purification, facilitating rapid degradation screening [2].

VHL-Based PROTAC Development for Targets Requiring PEG4 Linker Length Optimization

(S,R,S)-AHPC-CO-PEG4-propargyl is ideally suited for constructing VHL-recruiting PROTACs where the PEG4 linker length has been empirically validated as optimal. Literature precedent demonstrates that PEG4 spacers enable productive ternary complex formation across multiple target classes, including kinases, transcription factors, and epigenetic regulators [1]. For example, SMARCA2 degraders utilizing (S,R,S)-AHPC-PEG4 architectures achieved DC50 <100 nM [2]. Researchers can confidently employ this building block without extensive linker length optimization, accelerating hit-to-lead timelines [3].

Comparison of VHL Versus CRBN E3 Ligase Recruitment in Parallel Degradation Studies

In studies comparing E3 ligase recruitment efficiency, (S,R,S)-AHPC-CO-PEG4-propargyl serves as the VHL-recruiting counterpart to CRBN-based linker conjugates. Parallel synthesis of PROTACs using VHL-PEG4-propargyl versus CRBN-PEG4-propargyl allows direct comparison of degradation potency, kinetics, and selectivity across different E3 ligases [1]. This is particularly valuable for identifying the optimal E3 ligase partner for a given target protein and cellular context, as VHL and CRBN exhibit distinct expression patterns and ternary complex geometries [2].

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